A-Z Guide to Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate: Synthesis, Characterization, and Applications
A-Z Guide to Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We present a validated, step-by-step synthesis protocol, detailed characterization methodologies, and a discussion of its potential applications. This document is intended for researchers, chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols. We delve into the rationale behind key experimental steps, from precursor selection to purification and analytical validation, ensuring a reproducible and scalable process.
Introduction: Strategic Importance in Chemical Synthesis
The Pyrimidine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in drug discovery.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules.[1][3] This inherent biocompatibility has led to their incorporation into a vast array of FDA-approved drugs, demonstrating therapeutic efficacy across diverse areas including oncology, virology, and central nervous system disorders.[4] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its pharmacokinetic and pharmacodynamic profiles.[3][4]
The Trifluoromethyl Group: A Bioisostere for Modern Drug Design
The introduction of trifluoromethyl (CF₃) groups is a well-established strategy in modern medicinal chemistry to enhance the therapeutic potential of lead compounds.[5][6] The CF₃ group is a bioisostere of the methyl group but possesses profoundly different electronic properties.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity.[7][8] Replacing a metabolically vulnerable methyl group with a robust CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]
Profile of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is a unique chemical entity that combines the privileged pyrimidine scaffold with two potent trifluoromethyl groups. This structure makes it a highly valuable building block for the synthesis of novel therapeutic agents and agrochemicals. The dual CF₃ substitution is expected to confer enhanced metabolic stability and modulate the electronic character of the pyrimidine ring, making it a versatile intermediate for further chemical elaboration.
| Compound Attribute | Value |
| IUPAC Name | Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate |
| CAS Number | 188781-15-9 |
| Molecular Formula | C₉H₆F₆N₂O₂ |
| Molecular Weight | 288.15 g/mol |
| Structure |
Proposed Synthesis Pathway
While various methods exist for pyrimidine synthesis, the most reliable and widely adopted approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[9][10] This strategy offers high convergence and regiochemical control.
Retrosynthetic Analysis & Rationale
Our retrosynthetic strategy disconnects the pyrimidine ring at the N1-C6 and N3-C4 bonds, leading to two key precursors: 2,2,2-trifluoroacetamidine and a trifluoromethylated β-keto ester derivative. This approach is mechanistically sound, leveraging the nucleophilicity of the amidine nitrogens to attack the electrophilic carbonyl carbons of the keto-ester. The use of trifluoroacetamidine ensures the introduction of the first CF₃ group at the C2 position. To install the second CF₃ group at the C4 position, a suitably substituted 3-carbon component is required.
Proposed Synthesis Workflow
The synthesis is proposed as a one-pot, two-step reaction involving the cyclocondensation of 2,2,2-trifluoroacetamidine hydrochloride with ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in the presence of a base.
Detailed Experimental Protocol
Materials and Reagents:
-
2,2,2-Trifluoroacetamidine hydrochloride (1.0 eq)
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.05 eq)
-
Sodium Ethoxide (2.2 eq)
-
Anhydrous Ethanol (10 mL per gram of amidine)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (230-400 mesh)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,2,2-trifluoroacetamidine hydrochloride and anhydrous ethanol. Stir the suspension at room temperature.
-
Addition of Keto-ester: Add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate to the suspension.
-
Base Addition & Cyclization: Slowly add solid sodium ethoxide portion-wise over 15 minutes. An exotherm may be observed. Stir the reaction mixture at room temperature for 2 hours.
-
Heating: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
Extraction: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate.
Physicochemical and Spectroscopic Characterization
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for the target compound based on its structure and data from analogous compounds.[11][12]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ~9.15 | s | 1H | C6-H (pyrimidine ring) | - |
| ~4.45 | q | 2H | -O-CH₂-CH₃ | ~7.1 |
| ~1.40 | t | 3H | -O-CH₂-CH₃ | ~7.1 |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~162.5 | C=O (ester) | |
| ~160.0 | C6 (pyrimidine ring) | |
| ~158.0 (q) | C2 (pyrimidine ring) | Quartet due to coupling with CF₃ |
| ~155.0 (q) | C4 (pyrimidine ring) | Quartet due to coupling with CF₃ |
| ~120.0 (q) | C2-CF₃ | Quartet, large ¹JCF |
| ~118.5 (q) | C4-CF₃ | Quartet, large ¹JCF |
| ~115.0 | C5 (pyrimidine ring) | |
| ~63.0 | -O-CH₂-CH₃ |
| ~14.0 | -O-CH₂-CH₃ | |
Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, CFCl₃ as standard)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -68.0 | s | C2-CF₃ |
| ~ -70.0 | s | C4-CF₃ |
Rationale: The ¹⁹F NMR is a crucial tool for characterizing fluorinated compounds.[13][14] We expect two distinct singlets for the two CF₃ groups, as they are in different chemical environments. Their chemical shifts are predicted to be in the typical range for CF₃ groups attached to an aromatic heterocyclic system.[15][16]
Mass Spectrometry and Elemental Analysis
-
High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for [M+H]⁺ (C₉H₇F₆N₂O₂⁺) is 289.0406. The experimentally determined value should be within ±5 ppm of this value.
-
Elemental Analysis: Calculated for C₉H₆F₆N₂O₂: C, 37.51%; H, 2.10%; N, 9.72%. Found values should be within ±0.4% of the calculated values.
Applications and Future Directions
Potential as a Core Building Block in Drug Discovery
Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate is an attractive scaffold for the development of new bioactive molecules. The ester functional group at the C5 position serves as a versatile handle for a variety of chemical transformations, including:
-
Amidation: Reaction with various amines to generate a library of carboxamide derivatives.
-
Hydrolysis: Saponification to the corresponding carboxylic acid, which can then be coupled with other moieties.
-
Reduction: Reduction to the corresponding alcohol, opening pathways to ether and other derivatives.
Given the established biological activities of trifluoromethyl-pyrimidine derivatives, this compound is a prime candidate for developing novel inhibitors for targets such as Epidermal Growth Factor Receptor (EGFR) kinases, which are implicated in various cancers.[12]
Future Research Perspectives
Future research should focus on exploring the reactivity of this compound and synthesizing a diverse library of derivatives for biological screening. Investigating its utility in agrochemical research as a potential fungicide or herbicide is also a promising avenue, given the prevalence of pyrimidine scaffolds in this field.
Conclusion
This guide has outlined a robust and scientifically grounded approach to the synthesis and characterization of Ethyl 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate. By leveraging a classic cyclocondensation strategy, we have proposed a detailed protocol that is both logical and scalable. The comprehensive characterization workflow ensures the production of a highly pure and validated compound. The unique structural features of this molecule—combining the biologically significant pyrimidine core with two metabolically robust trifluoromethyl groups—make it a highly valuable and versatile building block for future research in drug discovery and materials science.
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